molecular formula C17H12ClN3O B7786352 (3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one

(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one

Cat. No.: B7786352
M. Wt: 309.7 g/mol
InChI Key: MOLWKTSFCXTVSA-CAPFRKAQSA-N
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Description

Compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” is a chemical substance listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” involves specific chemical reactions and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale chemical processes. These processes are designed to ensure high yield and purity of the compound. Specific details about the industrial production methods are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: Compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenated hydrocarbons and other nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Comparison: Compound “(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one” is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it suitable for particular applications where other compounds may not be as effective .

Properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)hydrazinylidene]-1-prop-2-ynylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c1-2-11-21-15-6-4-3-5-14(15)16(17(21)22)20-19-13-9-7-12(18)8-10-13/h1,3-10,19H,11H2/b20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLWKTSFCXTVSA-CAPFRKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=NNC3=CC=C(C=C3)Cl)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C2=CC=CC=C2/C(=N\NC3=CC=C(C=C3)Cl)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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